(R)-tert-Butyl 2-bromopropanoate
Overview
Description
®-tert-Butyl 2-bromopropanoate is an organic compound that belongs to the class of alkyl bromides. It is characterized by the presence of a bromine atom attached to the second carbon of a propanoate group, with a tert-butyl group attached to the ester oxygen. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2-bromopropanoate typically involves the esterification of ®-2-bromopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 2-bromopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: ®-tert-Butyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
®-tert-Butyl 2-bromopropanoate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-bromopropanoate primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
tert-Butyl bromide (2-bromo-2-methylpropane): Similar in structure but lacks the ester functionality.
Ethyl 2-bromopropanoate: Similar ester but with an ethyl group instead of a tert-butyl group.
Methyl 2-bromopropanoate: Similar ester but with a methyl group instead of a tert-butyl group.
Uniqueness: ®-tert-Butyl 2-bromopropanoate is unique due to the presence of both the tert-butyl group and the ester functionality, which imparts distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
IUPAC Name |
tert-butyl (2R)-2-bromopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512229 | |
Record name | tert-Butyl (2R)-2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-38-8 | |
Record name | tert-Butyl (2R)-2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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